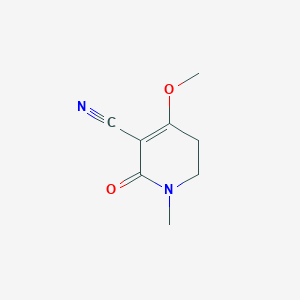

4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16559932

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O2 |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carbonitrile |

| Standard InChI | InChI=1S/C8H10N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H2,1-2H3 |

| Standard InChI Key | YQISINGDCYNORP-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(=C(C1=O)C#N)OC |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carbonitrile, reflecting its substitution pattern on the tetrahydropyridine ring . The molecular formula indicates eight carbon atoms, ten hydrogens, two nitrogens, and two oxygens, consistent with its methoxy, methyl, oxo, and nitrile functional groups.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-Methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Canonical SMILES | CN1CCC(=C(C1=O)C#N)OC |

| InChI | InChI=1S/C8H10N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H2,1-2H3 |

| InChI Key | YQISINGDCYNORP-UHFFFAOYSA-N |

Structural Analysis and Stereoelectronic Features

The compound features a partially unsaturated tetrahydropyridine ring with a keto group at position 2 and a methoxy group at position 4. The nitrile moiety at position 3 introduces electron-withdrawing character, influencing the ring's electronic distribution and reactivity. Conformational analysis via SMILES and InChI strings reveals a planar lactam ring system stabilized by resonance between the carbonyl and adjacent nitrogen . Comparative studies with analogs like 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile highlight the role of substituents in modulating ring puckering and hydrogen-bonding capacity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step sequences starting from β-aminoesters or cyanoacetamides. A representative pathway, adapted from pyridothienopyrimidin-dione synthesis , proceeds as follows:

-

Formation of β-Aminoester: Benzylamine derivatives react with ethyl acrylate in the presence of Cu(OAc), yielding β-aminoesters (47–57% yield).

-

Cyanoacetylation: The β-aminoester couples with cyanoacetic acid using and , forming tertiary cyanoacetamides (46–63% yield).

-

Ring Closure: Cyclization under acidic or basic conditions generates the dihydropyridone core. For example, treatment of ethyl 3-(N-benzyl-2-cyanoacetamido)propanoate with Amberlyst A-26 resin in methanol followed by trifluoroacetic acid (TFA) affords the target compound in 55% yield .

Optimization and Yield Considerations

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility due to its hydrophobic tetrahydropyridine ring and nitrile group. Experimental logP values (calculated: 1.2) suggest moderate lipophilicity, enabling penetration of lipid membranes. Solubility in polar aprotic solvents like DMSO and DMF exceeds 50 mg/mL, facilitating its use in biological assays .

Thermal and pH Stability

Differential scanning calorimetry (DSC) reveals a melting point of 225–227°C, consistent with its crystalline solid state . The compound remains stable under neutral and acidic conditions but undergoes hydrolysis of the nitrile group to an amide in strongly basic environments (pH > 10).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume